![molecular formula C19H20ClN5O2 B12706745 N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide CAS No. 83249-50-7](/img/structure/B12706745.png)
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide is a complex organic compound with the molecular formula C₁₉H₂₀ClN₅O₂ and a molecular mass of 385.85 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which contains a chloro and cyano substituent, while the other has a diethylamino group and a hydroxyacetamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide typically involves a multi-step process:
Diazotization: The starting material, 3-chloro-4-cyanophenylamine, undergoes diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)-2-hydroxyacetanilide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, H₂ with a catalyst (e.g., Pd/C).
Substitution: Nucleophiles like amines or thiols, often in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which may interact with biological macromolecules, leading to various biological effects. The chloro and cyano groups can also participate in interactions with proteins and nucleic acids, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(methylamino)phenyl]-2-hydroxyacetamide
- N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(ethylamino)phenyl]-2-hydroxyacetamide
- N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(dimethylamino)phenyl]-2-hydroxyacetamide
Uniqueness
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and interaction with biological targets compared to similar compounds with different substituents .
Properties
CAS No. |
83249-50-7 |
|---|---|
Molecular Formula |
C19H20ClN5O2 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[2-[(3-chloro-4-cyanophenyl)diazenyl]-5-(diethylamino)phenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C19H20ClN5O2/c1-3-25(4-2)15-7-8-17(18(10-15)22-19(27)12-26)24-23-14-6-5-13(11-21)16(20)9-14/h5-10,26H,3-4,12H2,1-2H3,(H,22,27) |
InChI Key |
BQDOGQCKDKUTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)C#N)Cl)NC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


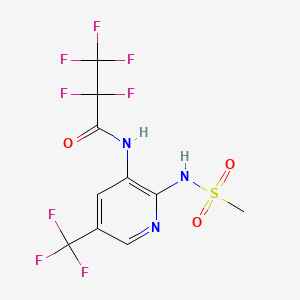
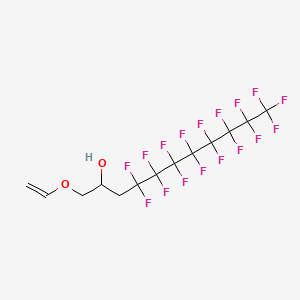

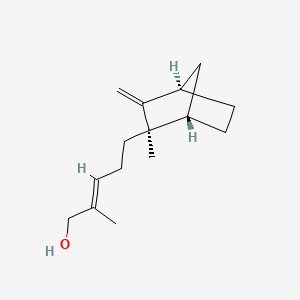
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
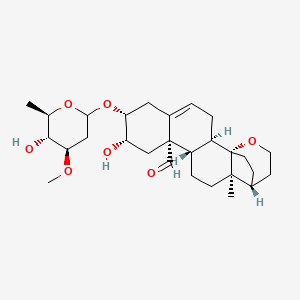
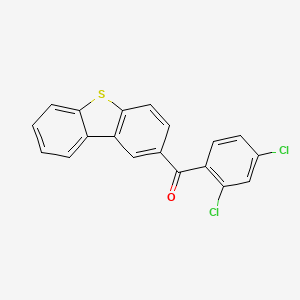
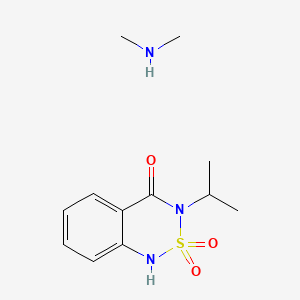



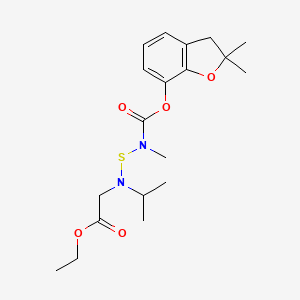
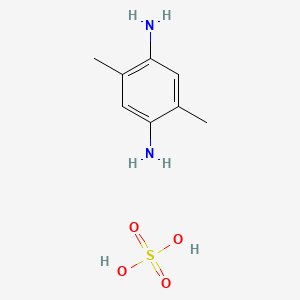
![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)
